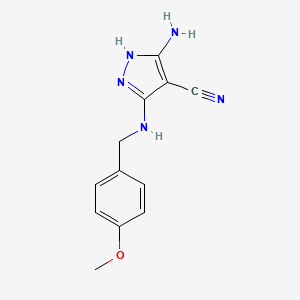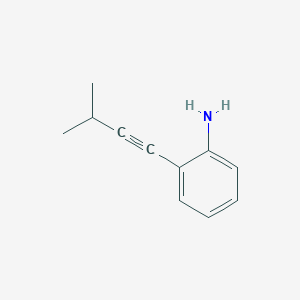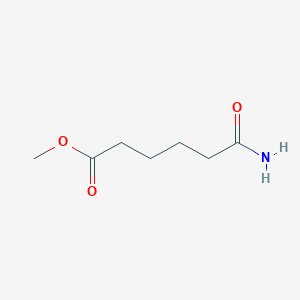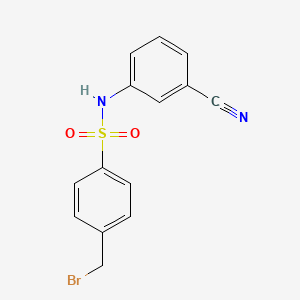![molecular formula C15H13ClO2 B8412721 Ethyl 4-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B8412721.png)
Ethyl 4-chloro-[1,1'-biphenyl]-2-carboxylate
Descripción general
Descripción
Ethyl 4-chloro-[1,1’-biphenyl]-2-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethyl ester group at the 2-position and a chlorine atom at the 4-position of the biphenyl structure. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-[1,1’-biphenyl]-2-carboxylate can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of biphenyl is coupled with an ethyl 4-chlorobenzoate in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and is highly efficient.
Industrial Production Methods
Industrial production of ethyl 4-chloro-[1,1’-biphenyl]-2-carboxylate often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloro-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Suzuki-Miyaura coupling.
Bases: Common bases include potassium carbonate and sodium hydroxide.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Biphenyls: Formed through substitution reactions.
Oxidized Derivatives: Formed through oxidation reactions.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-[1,1’-biphenyl]-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-chloro-[1,1’-biphenyl]-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1,1’-biphenyl: Lacks the ethyl ester group and has different reactivity and applications.
Ethyl 4-bromo-[1,1’-biphenyl]-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
Uniqueness
The presence of both the ethyl ester and chlorine groups allows for versatile modifications and functionalizations .
Propiedades
Fórmula molecular |
C15H13ClO2 |
|---|---|
Peso molecular |
260.71 g/mol |
Nombre IUPAC |
ethyl 5-chloro-2-phenylbenzoate |
InChI |
InChI=1S/C15H13ClO2/c1-2-18-15(17)14-10-12(16)8-9-13(14)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
Clave InChI |
KTOCZOQFTMLQEY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert.-butyl(R)-2-[(5-chloro-thiophene-2-carbonyl)-amino]-propionate](/img/structure/B8412660.png)






![1-[5-(3-Chlorophenyl)isoxazol-3-yl]ethanol](/img/structure/B8412704.png)
![4-Chlorobenzo[b]thiophen-7-ol](/img/structure/B8412719.png)



